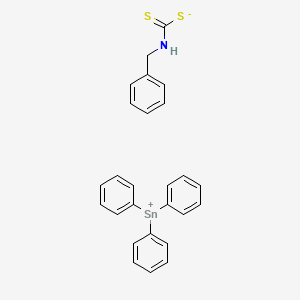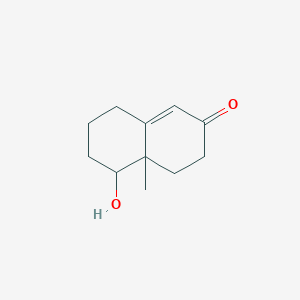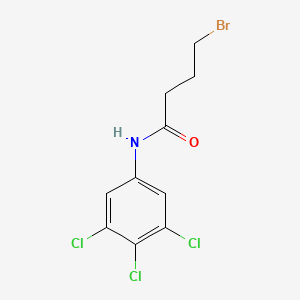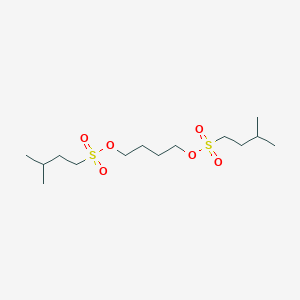
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a benzazepine derivative and an acylating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as toluene or methanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products of reduction are usually alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles. The major products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in various biological assays to understand its effects on cellular processes and pathways.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other complex molecules and as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with certain receptors and enzymes in the body, which can modulate various physiological processes.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and neurotransmission. These interactions contribute to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide can be compared with other benzazepine derivatives:
Propriétés
Numéro CAS |
921752-02-5 |
|---|---|
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
N-(3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-10(16)14-13-4-3-11-5-7-15(2)8-6-12(11)9-13/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Clé InChI |
UGYPMBBUHVLTDU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(CCN(CC2)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
stannane](/img/structure/B14172867.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)

![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)



![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)

![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)


